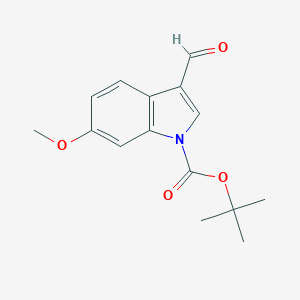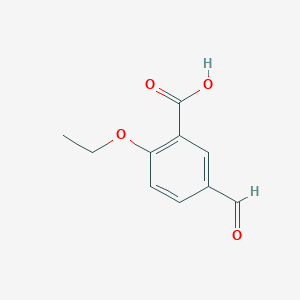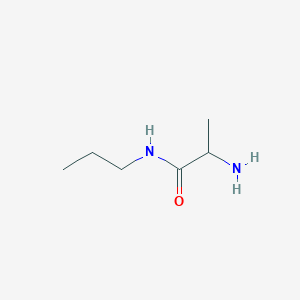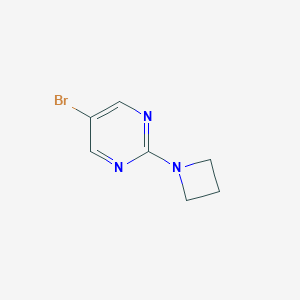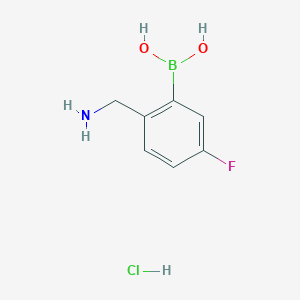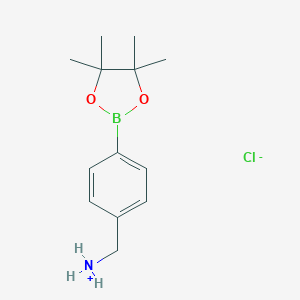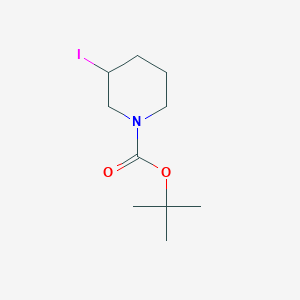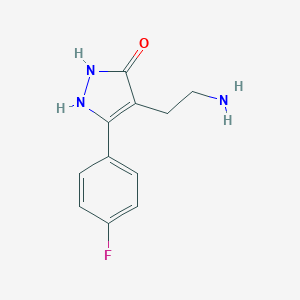
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one, or 4-AE-5-FP-1,2-DHP, is a novel pyrazolone derivative that has been studied for its potential applications in medical and scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Approaches : A study focused on the synthesis of various pyrazole compounds, including those with a fluoro-substituted phenyl ring, using a method involving the condensation of chalcones with hydrazine hydrate. This approach highlights the chemical versatility and potential applications of such compounds in research (Loh et al., 2013).
Structural Analysis : Another study discussed the structural characterization of similar compounds, emphasizing the importance of understanding molecular geometry and conformation in scientific research. The study utilized techniques like single crystal diffraction for detailed structural insights (Kariuki et al., 2021).
Pharmaceutical and Biological Potential
Pharmaceutical Applications : A research paper described the synthesis and computational evaluation of pyrazole derivatives, highlighting their potential pharmaceutical applications. The study explored the reactivity of these compounds and suggested their potential as inhibitors for specific enzymes (Thomas et al., 2018).
Antimicrobial Activity : Research has been conducted on the synthesis of pyrazoline and amino cyanopyridine derivatives, focusing on their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Dangar et al., 2014).
Catalytic and Sensor Applications
Catalytic Use : A study discussed the use of pyrazole derivatives in catalyzing the synthesis of various organic compounds, indicating potential applications in chemical synthesis and industrial processes (Maleki & Ashrafi, 2014).
Sensor Development : The use of pyrazole-based compounds as fluorescent chemosensors for metal ions was explored in one study, suggesting their application in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-8-3-1-7(2-4-8)10-9(5-6-13)11(16)15-14-10/h1-4H,5-6,13H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJAEYUXNNVSED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NN2)CCN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

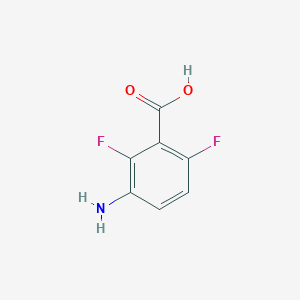
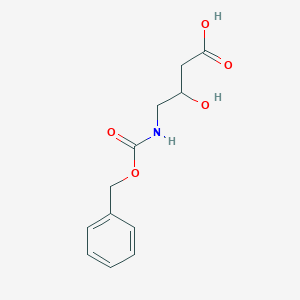
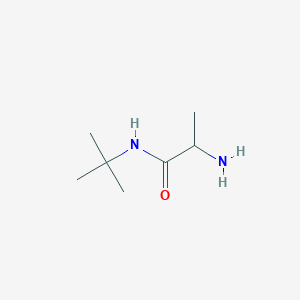
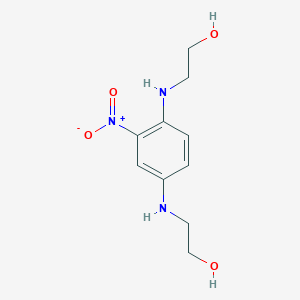
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)
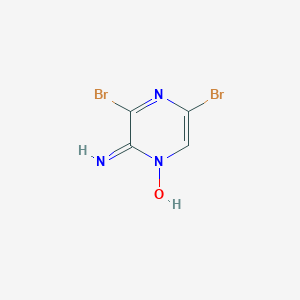
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
